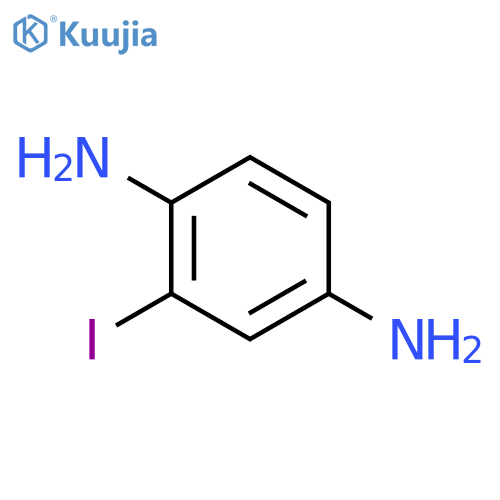

Cas no 69951-01-5 (2-Iodo-1,4-benzenediamine)

2-Iodo-1,4-benzenediamine 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-1,4-benzenediamine

- 2-iodobenzene-1,4-diamine

- 4-amino-2-iodophenylamine

- iodobenzenediamine

- PubChem13068

- 2-Iodo-p-phenylenediamine

- 2-Iodo-1,4-phenylenediamine

- 1,4-Benzenediamine,2-iodo-

- CAAOWHHLKPUWHW-UHFFFAOYSA-N

- CL4103

- SBB098165

- VZ24787

- RP13433

- ZB010748

- SY041324

- AB00072

- 69951-01-5

- CS-W021704

- AM20061001

- MFCD04971329

- DTXSID20356051

- AKOS005071083

- A9245

- J-509728

- 7Z-0702

- AI-942/42301889

- SCHEMBL6029715

- FT-0650470

- 2-Iodo-1 pound not4-benzenediamine

- AC-3609

-

- MDL: MFCD04971329

- インチ: 1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2

- InChIKey: CAAOWHHLKPUWHW-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C(C([H])=C([H])C=1N([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 233.96500

- どういたいしつりょう: 233.965

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 97.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 色と性状: Yellow to Brown Solid

- 密度みつど: 2.016

- ゆうかいてん: 109-116°C

- ふってん: 342.3°C at 760 mmHg

- フラッシュポイント: 160.8°C

- 屈折率: 1.757

- PSA: 52.04000

- LogP: 2.61800

2-Iodo-1,4-benzenediamine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

2-Iodo-1,4-benzenediamine 税関データ

- 税関コード:2921519090

- 税関データ:

中国税関コード:

2921519090概要:

29,215,19090。m-デキストロフェニレンジアミンジアミノトルエン等[誘導体及びその塩を含む]。付加価値税:17.0%。税金還付率:17.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

292151900.o、m、p−フェニレンジアミン、ジアミノトルエン及びその誘導体、その塩。付加価値税17.0%。税金還付率17.0%。最恵国関税:6.5%. General tariff:30.0%

2-Iodo-1,4-benzenediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D508746-10g |

2-Iodo-1,4-benzenediaMine |

69951-01-5 | 97% | 10g |

$515 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I41080-1g |

2-Iodobenzene-1,4-diamine |

69951-01-5 | 95% | 1g |

¥59.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I194660-1g |

2-Iodo-1,4-benzenediamine |

69951-01-5 | 95% | 1g |

¥107.90 | 2023-09-02 | |

| Chemenu | CM109297-10g |

2-Iodo-1,4-benzenediamine |

69951-01-5 | 95% | 10g |

$*** | 2023-05-29 | |

| Apollo Scientific | OR33198-5g |

2-Iodobenzene-1,4-diamine |

69951-01-5 | 97% | 5g |

£76.00 | 2025-02-19 | |

| Fluorochem | 079897-250mg |

2-Iodo-1,4-benzenediamine |

69951-01-5 | 95% | 250mg |

£15.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I841957-250mg |

2-Iodo-1,4-benzenediamine |

69951-01-5 | 95% | 250mg |

¥118.00 | 2022-01-10 | |

| Fluorochem | 079897-10g |

2-Iodo-1,4-benzenediamine |

69951-01-5 | 95% | 10g |

£154.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I194660-25g |

2-Iodo-1,4-benzenediamine |

69951-01-5 | 95% | 25g |

¥1506.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO768-250mg |

2-Iodo-1,4-benzenediamine |

69951-01-5 | 95+% | 250mg |

¥118.0 | 2022-07-29 |

2-Iodo-1,4-benzenediamine 関連文献

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

2-Iodo-1,4-benzenediamineに関する追加情報

Introduction to 2-Iodo-1,4-benzenediamine (CAS No. 69951-01-5)

2-Iodo-1,4-benzenediamine, with the chemical formula C₆H₆IN₂, is a significant intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of aryl iodides and diamines, making it a versatile building block for various chemical transformations. Its unique structure, featuring both an iodine substituent and two amino groups, positions it as a valuable reagent in cross-coupling reactions, drug development, and material science applications.

The CAS No. 69951-01-5 identifier ensures precise classification and tracking within the chemical industry. This numbering system guarantees consistency in documentation, regulatory compliance, and research collaborations. The compound's molecular framework allows for selective modifications at multiple sites, enabling chemists to tailor its reactivity for specific applications.

In recent years, 2-Iodo-1,4-benzenediamine has garnered attention in the pharmaceutical sector due to its role in synthesizing bioactive molecules. Researchers have leveraged its iodine atom for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds. These transformations are instrumental in developing novel therapeutic agents targeting various diseases.

One of the most compelling applications of 2-Iodo-1,4-benzenediamine is in the synthesis of small-molecule inhibitors for kinases and other enzyme targets. Kinase inhibitors are a cornerstone of modern oncology and immunology research. The compound's ability to undergo functional group interconversions makes it an excellent precursor for designing molecules that modulate protein-protein interactions or enzyme activity. For instance, derivatives of 2-Iodo-1,4-benzenediamine have been explored as potential treatments for inflammatory disorders by inhibiting specific inflammatory mediators.

Advances in computational chemistry have further enhanced the utility of 2-Iodo-1,4-benzenediamine. Molecular modeling studies suggest that its structure can be optimized to improve binding affinity and selectivity in drug candidates. By integrating quantum mechanical calculations with experimental data, researchers can predict the most effective modifications to enhance pharmacokinetic properties. This synergy between theory and practice has accelerated the discovery pipeline for new pharmaceuticals.

The material science community has also recognized the potential of 2-Iodo-1,4-benzenediamine in developing advanced polymers and conductive materials. Its aromatic ring system and reactive functional groups make it suitable for constructing organic semiconductors or luminescent materials. Recent studies have demonstrated its incorporation into π-conjugated polymers that exhibit exceptional charge transport properties, making them promising candidates for flexible electronics and optoelectronic devices.

In conclusion, 2-Iodo-1,4-benzenediamine (CAS No. 69951-01-5) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, fostering innovation in drug discovery and advanced material design. As research continues to uncover new methodologies for its utilization, this compound is poised to remain a critical component in synthetic chemistry.

69951-01-5 (2-Iodo-1,4-benzenediamine) 関連製品

- 64085-53-6(2,5-Diiodoaniline)

- 615-43-0(2-Iodoaniline)

- 24154-37-8(2,4,6-triiodoaniline)

- 533-70-0(2,4-Diiodoaniline)

- 2060059-68-7(4',4'-difluoro-7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclohexane-4-one)

- 1226450-22-1(5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole)

- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)

- 864927-79-7(6-acetyl-2-(2E)-3-(thiophen-2-yl)prop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)

- 2137762-43-5(INDEX NAME NOT YET ASSIGNED)